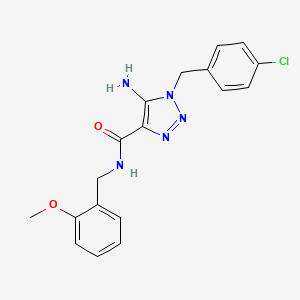
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase.
Aplicaciones Científicas De Investigación
Metabolism and Disposition in Humans
A study on the metabolism and disposition of a related compound, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), provides insights into how similar compounds are processed in the human body. SB-649868, an orexin 1 and 2 receptor antagonist, was evaluated in healthy male subjects to understand its metabolism, which mainly occurred via fecal excretion (79%) with minimal urinary excretion (12%). This study indicates the complex metabolic pathways involved, including oxidation and rearrangement processes, highlighting the importance of understanding the metabolism of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide for its potential therapeutic applications (Renzulli et al., 2011).
Neurological Applications
Research on compounds such as [11C]WAY-100635, which shares structural similarities with the chemical , has demonstrated the ability to delineate 5-HT1A receptors in the human brain, showcasing potential applications in studying and treating neurological disorders. These findings underscore the potential of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide in neurological research and its therapeutic implications for psychiatric and neurological disorders (Pike et al., 1995).
Insecticide Efficacy and Safety
Exploring the efficacy and safety of similar compounds, a study on N,N-diethyl-3-methyl-benzamide (deet) and a piperidine derivative reveals the potential of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide in developing insect repellents. These studies highlight the importance of understanding the pharmacokinetic properties and safety profile of such compounds for their application in public health (Debboun et al., 2000).
Chemotherapy and Hematologic Malignancies
Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, shares a similar chemical foundation, indicating the potential of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide in the treatment of hematologic malignancies. Understanding its absorption, metabolism, and excretion could provide valuable insights into developing new treatments for such conditions (Liu et al., 2017).
Environmental Health Perspectives
The widespread exposure to organophosphorus and pyrethroid pesticides in children, as demonstrated in a South Australian study, raises concerns about environmental exposure to similar compounds. Research into the metabolism, safety, and environmental impact of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropanamide is crucial for assessing its safety and environmental effects (Babina et al., 2012).
Propiedades
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(9-6-15-4-2-1-3-5-15)21-17-10-12-24(13-11-17)19-14-18(22-23-19)16-7-8-16/h1-5,14,16-17H,6-13H2,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKSYYNYJNSGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

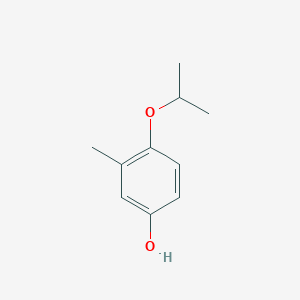


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2930311.png)

![Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930313.png)

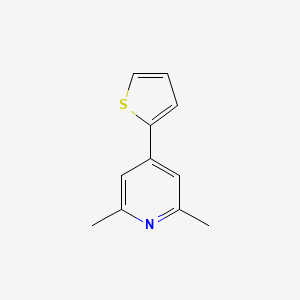
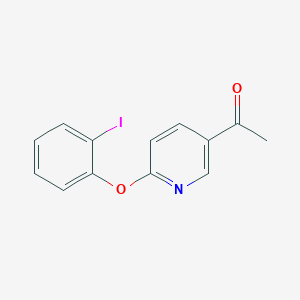
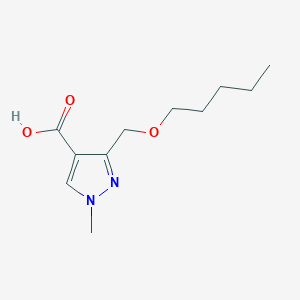
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)
![(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2930327.png)
![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2930329.png)
